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Abstract

Allyltriphenylphosphonium chloride is a quaternary phosphonium salt widely utilized in
organic synthesis, most notably as a precursor to the corresponding ylide for the Wittig
reaction. This technical guide provides a comprehensive overview of its molecular structure,
physicochemical properties, and spectroscopic signature. Detailed experimental protocols for
its synthesis and a representative application in olefination reactions are presented.
Furthermore, the underlying mechanism of its action in the Wittig reaction is illustrated through
a logical workflow diagram. This document is intended to serve as a core resource for
researchers employing this versatile reagent.

Chemical Identity and Physical Properties

Allyltriphenylphosphonium chloride is an organic salt consisting of a positively charged
allyltriphenylphosphonium cation and a chloride anion. The central phosphorus atom is bonded
to three phenyl groups and one allyl group, resulting in a tetrahedral geometry.

Table 1. Chemical Identifiers and Physical Properties of Allyltriphenylphosphonium Chloride
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Property Value Reference

triphenyl(prop-2-en-1-
IUPAC Name phenyi(p .p ) [1]
yl)phosphanium chloride

Allyl(triphenyl)phosphonium

chloride, 2-

Synonyms ) ) [1]
Propenyltriphenylphosphonium
chloride

CAS Number 18480-23-4 [1]

Molecular Formula C21H20CIP [1]

Molecular Weight 338.82 g/mol [1]

Appearance White to pale cream powder [2]

Melting Point 227-229 °C [2]

C=CC--INVALID-LINK--

SMILES (C2=CC=CC=C2)C3=CC=CC= [1]
C3.[CH]
FKMJROWWQOJIRJIX-

InChIKey [1]

UHFFFAOYSA-M

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and purity assessment of
Allyltriphenylphosphonium chloride. The following data have been reported in deuterated
chloroform (CDCIs).

Table 2: NMR Spectroscopic Data for Allyltriphenylphosphonium Chloride in CDCls

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Allyltriphenylphosphonium-chloride
https://pubchem.ncbi.nlm.nih.gov/compound/Allyltriphenylphosphonium-chloride
https://pubchem.ncbi.nlm.nih.gov/compound/Allyltriphenylphosphonium-chloride
https://pubchem.ncbi.nlm.nih.gov/compound/Allyltriphenylphosphonium-chloride
https://pubchem.ncbi.nlm.nih.gov/compound/Allyltriphenylphosphonium-chloride
https://www.chemsrc.com/en/cas/18480-23-4_823242.html
https://www.chemsrc.com/en/cas/18480-23-4_823242.html
https://pubchem.ncbi.nlm.nih.gov/compound/Allyltriphenylphosphonium-chloride
https://pubchem.ncbi.nlm.nih.gov/compound/Allyltriphenylphosphonium-chloride
https://www.benchchem.com/product/b092311?utm_src=pdf-body
https://www.benchchem.com/product/b092311?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (8) L.
Nucleus . Description Reference
in ppm

(m, 15H, Phenyl

H NMR 7.83-7.61 rotons) [3][4]
5.73 - 5.61 (m, 1H, -CH=) [3][4]

5.55 - 5.30 (m, 2H, =CH>) [3][4]

4.74 (dd, 2H, -CH2-P) [31[4]

13C NMR 135.1 (d, Phenyl C) 3]
134.0 (d, Phenyl C) 3]

130.4 (d, Phenyl C) 3]

126.3 (d, -CH=) [3]

123.3 (d, =CH>) 3]

118.4 (d, Phenyl C, ipso) 3]

28.9 (d, -CH2-P) 3]

1P NMR 21.15 (s) 3]

Infrared (IR) Spectroscopy: The IR spectrum of Allyltriphenylphosphonium chloride,
typically recorded as a KBr wafer, displays characteristic absorption bands.[1] Key peaks
include C-H stretching from the aromatic and allyl groups, C=C stretching of the phenyl and
vinyl groups, and P-C vibrations.

Molecular Structure and Bonding

While specific single-crystal X-ray diffraction data for Allyltriphenylphosphonium chloride is
not readily available in the public domain, the molecular structure can be inferred from its
constituent parts and data from analogous compounds. The central phosphorus atom is sp?
hybridized, leading to a tetrahedral arrangement with the three phenyl rings and the allyl group.
The P-C bond lengths are expected to be in the range of 1.79-1.92 A, based on studies of
similar phosphonium salts.[5] The positive charge is formally located on the phosphorus atom
and is balanced by the chloride counter-ion.
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Experimental Protocols
Synthesis of Allyltriphenylphosphonium Chloride

This protocol describes the synthesis via an Sn2 reaction between triphenylphosphine and allyl
chloride.[6][7]

Materials:

o Triphenylphosphine (PPhs)

e Allyl chloride (CH2=CHCH-2Cl)
e Anhydrous toluene

 Diethyl ether

Procedure:

 In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve
triphenylphosphine (1 equivalent) in anhydrous toluene under an inert atmosphere (e.qg.,
nitrogen or argon).

» Add allyl chloride (1.1 equivalents) to the solution dropwise at room temperature.

» Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction
can be monitored by TLC.

e Upon completion, cool the mixture to room temperature. The product often precipitates as a
white solid.

« If precipitation is incomplete, the volume of toluene can be reduced under vacuum, and the
product can be precipitated by the addition of diethyl ether.

o Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether,
and dry under vacuum to yield Allyltriphenylphosphonium chloride.
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Representative Wittig Reaction using
Allyltriphenylphosphonium Chloride

This protocol outlines the olefination of an aldehyde (e.g., benzaldehyde) using the ylide
generated from Allyltriphenylphosphonium chloride.[S8][9]

Materials:

o Allyltriphenylphosphonium chloride

A strong base (e.g., n-butyllithium in hexane or sodium hydride)

Anhydrous tetrahydrofuran (THF)

Benzaldehyde

Saturated aqueous ammonium chloride (NH4Cl) solution

Dichloromethane or diethyl ether for extraction

Anhydrous magnesium sulfate (MgSQOa)
Procedure:

» Ylide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere,
suspend Allyltriphenylphosphonium chloride (1 equivalent) in anhydrous THF.

e Cool the suspension to 0 °C in an ice bath.

» Slowly add a strong base (1 equivalent, e.g., n-butyllithium) dropwise. The formation of the
ylide is indicated by the appearance of a characteristic color (often orange or deep red).
Allow the mixture to stir at this temperature for 30-60 minutes.

o Olefination: Cool the ylide solution to -78 °C (dry ice/acetone bath).

e Add a solution of benzaldehyde (1 equivalent) in anhydrous THF dropwise.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b092311?utm_src=pdf-body
https://www.benchchem.com/product/b092311?utm_src=pdf-body
https://en.wikipedia.org/wiki/Wittig_reaction
http://www1.udel.edu/chem/CHEM322/Handouts/Wittig_Reaction_Handout_Chem322
https://www.benchchem.com/product/b092311?utm_src=pdf-body
https://www.benchchem.com/product/b092311?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

 After the addition is complete, allow the reaction mixture to slowly warm to room temperature
and stir for an additional 1-3 hours.

o Work-up: Quench the reaction by the slow addition of saturated aqueous NHaCl solution.

» Transfer the mixture to a separatory funnel and extract with dichloromethane or diethyl ether
(3x volume).

e Combine the organic layers, wash with brine, and dry over anhydrous MgSOa.

« Filter the drying agent and concentrate the solvent under reduced pressure. The crude
product can be purified by column chromatography on silica gel to yield the corresponding
alkene (1-phenyl-1,3-butadiene) and triphenylphosphine oxide as a byproduct.

Reaction Mechanism Visualization

The Wittig reaction is a powerful method for alkene synthesis. The process begins with the
deprotonation of the phosphonium salt to form a phosphorus ylide, which then reacts with a
carbonyl compound.

Olefination Reaction

Alkene (R-CH=CHCH=CHz)
Oxaphosphetane
Intermediate

Aldehyde/Ketone
(R-CHO)

+
Triphenylphosphine Oxide
(PhsP=0)

Ylide Formation [2+2] Cycloaddition

Allyltriphenylphosphonium Phosphorus Ylide
Chloride > (Wittig Reagent)
[Ph3P*-CH2CH=CH:]CI~ PhsP=CHCH=CH2

Strong Base
(e.g., n-BulLi)

Click to download full resolution via product page

Caption: Workflow of the Wittig reaction using an allylphosphonium salt.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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